2,4-Difluorophenyl trifluoromethanesulfonate
Overview
Description
2,4-Difluorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H3F5O3S. It is a derivative of phenyl trifluoromethanesulfonate, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorophenyl trifluoromethanesulfonate typically involves the reaction of 2,4-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluorophenyl trifluoromethanesulfonate primarily undergoes substitution reactions, where the triflate group is replaced by other nucleophiles. It is also used in deoxyfluorination reactions, where it converts alcohols into alkyl fluorides .
Common Reagents and Conditions:
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Deoxyfluorination Reactions: These reactions often use this compound as a reagent in the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) under mild conditions.
Major Products:
Substitution Reactions: The major products are the corresponding substituted phenyl derivatives.
Deoxyfluorination Reactions: The major products are alkyl fluorides.
Scientific Research Applications
2,4-Difluorophenyl trifluoromethanesulfonate is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it is used to introduce triflate groups into drug molecules, enhancing their metabolic stability and bioavailability. In materials science, it is used in the synthesis of fluorinated polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,4-difluorophenyl trifluoromethanesulfonate involves the activation of the phenyl ring towards nucleophilic substitution. The electron-withdrawing triflate group increases the electrophilicity of the phenyl ring, facilitating the attack by nucleophiles. In deoxyfluorination reactions, the compound acts as a source of the triflate group, which is replaced by a fluoride ion, resulting in the formation of alkyl fluorides .
Comparison with Similar Compounds
Phenyl trifluoromethanesulfonate: Lacks the fluorine substituents on the phenyl ring.
2,4-Dichlorophenyl trifluoromethanesulfonate: Contains chlorine atoms instead of fluorine atoms at the 2 and 4 positions.
2,4-Dimethylphenyl trifluoromethanesulfonate: Contains methyl groups instead of fluorine atoms at the 2 and 4 positions.
Uniqueness: 2,4-Difluorophenyl trifluoromethanesulfonate is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the compound. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,4-difluorophenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c8-4-1-2-6(5(9)3-4)15-16(13,14)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPFJBUPWOYJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572802 | |
Record name | 2,4-Difluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264135-49-1 | |
Record name | 2,4-Difluorophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorophenyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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